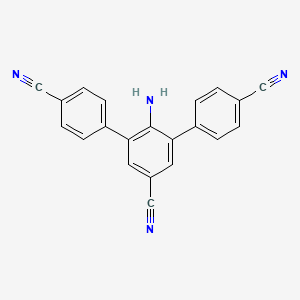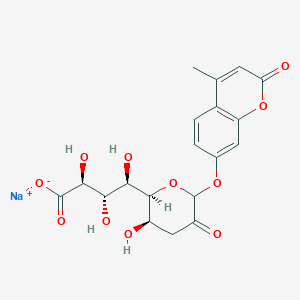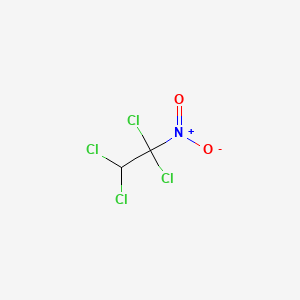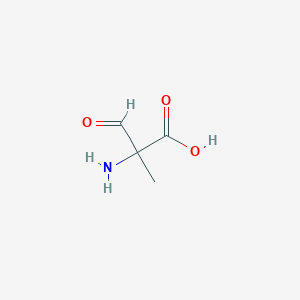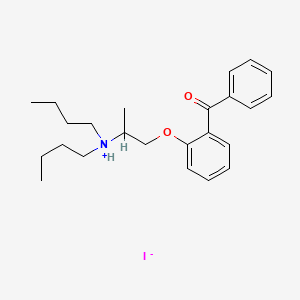![molecular formula C20H26IO2+ B13747473 Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
Bis-[3-isopropyl-4-methoxyphenyl]iodonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-[3-isopropyl-4-methoxyphenyl]iodonium is a synthetic organic compound that belongs to the class of iodonium salts. These salts are known for their hypervalent iodine atoms, which make them highly reactive and useful in various chemical reactions. This compound is widely used in research fields such as medical, environmental, and industrial research.
Vorbereitungsmethoden
The synthesis of Bis-[3-isopropyl-4-methoxyphenyl]iodonium typically involves the reaction of 3-isopropyl-4-methoxyphenyl iodide with an oxidizing agent in the presence of a suitable solvent. Common oxidizing agents used in this synthesis include peracetic acid and hydrogen peroxide . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Bis-[3-isopropyl-4-methoxyphenyl]iodonium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound to lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield higher oxidation state products, while substitution reactions result in the formation of new compounds with different substituents .
Wissenschaftliche Forschungsanwendungen
Bis-[3-isopropyl-4-methoxyphenyl]iodonium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, such as arylation and dearomatization.
Biology: In biological research, this compound is used as a probe to study molecular interactions and pathways.
Industry: this compound is used in various industrial processes, such as the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of Bis-[3-isopropyl-4-methoxyphenyl]iodonium involves its ability to act as an electron-transfer agent. The compound can donate or accept electrons, making it highly reactive and capable of participating in various chemical reactions . The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Bis-[3-isopropyl-4-methoxyphenyl]iodonium is unique compared to other similar compounds due to its specific substituents and reactivity. Similar compounds include:
Bis(4-methoxyphenyl)iodonium: This compound has similar reactivity but lacks the isopropyl groups, which can affect its chemical properties and applications.
Bis(3-isopropylphenyl)iodonium: This compound has similar reactivity but lacks the methoxy groups, which can influence its reactivity and applications.
The presence of both isopropyl and methoxy groups in this compound makes it unique and suitable for specific applications that require these functional groups .
Eigenschaften
Molekularformel |
C20H26IO2+ |
|---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
bis(4-methoxy-3-propan-2-ylphenyl)iodanium |
InChI |
InChI=1S/C20H26IO2/c1-13(2)17-11-15(7-9-19(17)22-5)21-16-8-10-20(23-6)18(12-16)14(3)4/h7-14H,1-6H3/q+1 |
InChI-Schlüssel |
BDPTYIBOAQOZCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(C=CC(=C1)[I+]C2=CC(=C(C=C2)OC)C(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


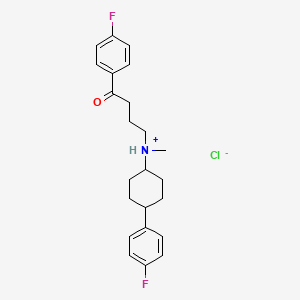
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

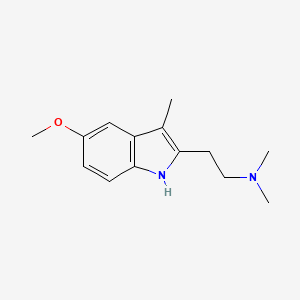
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
